7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione
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Overview
Description
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring with hydroxy and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can lead to the formation of more reduced derivatives.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and others.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares structural similarities but differs in its biological activity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with distinct pharmacological properties.
Uniqueness
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C10H11NO6S |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
7-hydroxy-6,8-dimethoxy-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NO6S/c1-16-6-3-5-4-7(12)11-18(14,15)10(5)9(17-2)8(6)13/h3,13H,4H2,1-2H3,(H,11,12) |
InChI Key |
MMBQMTFKONGECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC(=O)NS2(=O)=O)OC)O |
Origin of Product |
United States |
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